
Sodium bis(trimethylsilyl)amide
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Overview
Description
Sodium bis(trimethylsilyl)amide (NaHMDS), with the chemical formula C₆H₁₈NNaSi₂ and CAS number 1070-89-9, is a sterically hindered, strong non-nucleophilic base widely used in organic synthesis. It is commercially available as a 40% solution in tetrahydrofuran (THF) and exhibits high solubility in organic solvents like THF, toluene, and hexane . NaHMDS is renowned for its ability to deprotonate weakly acidic substrates, enabling enolization of carbonyl compounds, generation of phosphonium ylides in Wittig reactions, and synthesis of primary amines from alkyl halides . Its high basicity (pKa ~26 in THF) and low nucleophilicity make it ideal for reactions requiring precise control over reaction pathways, such as stereoselective enolizations in THF .
Preparation Methods
Synthetic Routes to Sodium Bis(Trimethylsilyl)amide
Reaction of Sodium Hydride with Hexamethyldisilazane
The most widely documented laboratory-scale synthesis involves the reaction of sodium hydride (NaH) with hexamethyldisilazane (HMDS) in anhydrous conditions. This exothermic process proceeds via deprotonation, yielding NaHMDS and hydrogen gas :
3\text{)}3\text{)}2 \rightarrow \text{NaN(Si(CH}3\text{)}3\text{)}2 + \text{H}_2 NaH+HN(Si(CH3)3)2→NaN(Si(CH3)3)2+H2
Key parameters include:
This method’s simplicity and high efficiency make it the preferred choice for small-scale synthesis. However, handling NaH’s pyrophoric nature requires stringent inert-atmosphere protocols .
Direct Reaction of Sodium Metal with HMDS
Industrial production often employs molten sodium metal reacting with HMDS at elevated temperatures (150–200°C):
3\text{)}3\text{)}2 \rightarrow 2\text{NaN(Si(CH}3\text{)}3\text{)}2 + \text{H}_2 2Na+HN(Si(CH3)3)2→2NaN(Si(CH3)3)2+H2
Advantages :
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Eliminates NaH handling risks.
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Requires specialized reactors to manage sodium’s reactivity.
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Prolonged reaction times (12–24 hours) to achieve full conversion.
Industrial Production Methodologies
Continuous Flow Synthesis
Modern facilities utilize continuous flow reactors to enhance safety and output. A representative protocol involves:
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Feedstock Mixing : HMDS and sodium dispersed in mineral oil are introduced into a heated reactor .
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Product Isolation : Filtration removes unreacted sodium, followed by solvent stripping under vacuum .
Table 1: Comparison of Laboratory vs. Industrial NaHMDS Synthesis
Parameter | Laboratory (Batch) | Industrial (Continuous Flow) |
---|---|---|
Temperature (°C) | 80–100 | 150–200 |
Reaction Time (hours) | 4–6 | 0.5–1 |
Yield (%) | 90–95 | 85–90 |
Scalability | Limited | High |
Solvent Systems and Their Impact
NaHMDS’s solubility and reactivity are profoundly influenced by solvent choice. Common systems include:
Tetrahydrofuran (THF)
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Role : Polar aprotic solvent that stabilizes NaHMDS monomers, enhancing reactivity .
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Concentration : 1.0 M solutions are standard for synthetic applications .
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Limitations : THF’s peroxide-forming tendency necessitates stabilizers like BHT .
Toluene and Benzene
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Role : Nonpolar solvents promote NaHMDS aggregation into trimers, reducing reactivity but improving storage stability .
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Applications : Ideal for slow deprotonation reactions requiring controlled kinetics .
Table 2: Solvent-Dependent Aggregation States of NaHMDS
Solvent | Aggregation State | Reactivity | Storage Stability |
---|---|---|---|
THF | Monomeric | High | Moderate |
Toluene | Trimeric | Moderate | High |
Diethyl Ether | Dimeric | Low | High |
Quality Control and Characterization
Spectroscopic Analysis
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¹H NMR : Resonances at δ 0.15 ppm (Si(CH₃)₃ groups) confirm successful synthesis .
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X-ray Diffraction : Reveals a trimeric structure with a central Na₃N₃ ring in solid state .
Purity Assessment
Chemical Reactions Analysis
Deprotonation Reactions
NaHMDS excels at abstracting protons from weakly acidic substrates, forming reactive intermediates essential for bond-forming processes. Key applications include:
Enolate Formation
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Substrates : Ketones, esters, amides.
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Conditions : Anhydrous THF or toluene at −78°C to 25°C.
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Products : Stabilized enolates for aldol additions or alkylation .
Example Reaction :
RCO2R’+NaHMDS→RC(OLi)OR’+HN(SiMe3)2
Wittig Reagent Generation
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Substrates : Phosphonium salts (e.g., Ph₃P⁺CH₂R).
Application :
Ph3P+CH2RNaHMDSPh3P=CHRR’CHOR’CH=CHR
Dehydrohalogenation and Carbene Generation
NaHMDS mediates elimination reactions to access high-energy intermediates:
Substitution Reactions
NaHMDS facilitates nucleophilic substitutions, particularly in amine synthesis:
Alkylation of Amides
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Substrates : Primary/secondary alkyl halides.
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Conditions : Room temperature in THF.
Example :
R2NH+R’XNaHMDSR2NR’+HX
Polymerization Catalysis
NaHMDS enhances transition metal-catalyzed polymerizations:
Phenylacetylene Polymerization
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System : Rhodium(I) catalysts.
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Role : Activates monomer via deprotonation, accelerating chain propagation .
Outcome : High-molecular-weight conjugated polymers with tunable electronic properties.
Silicon-Based Transformations
NaHMDS participates in silane and siloxane chemistry:
Silylation of Alcohols
Reaction Conditions and Solvent Compatibility
Structural Insights Impacting Reactivity
In solution, NaHMDS adopts a trimeric structure (Na₃N₃ ring), enhancing its basicity by concentrating negative charge . This aggregation state explains its superior performance compared to monomeric bases like LDA.
Scientific Research Applications
Sodium hexamethyldisilazane has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which sodium hexamethyldisilazane exerts its effects is through its strong basicity. It readily deprotonates weak acids, generating corresponding anions that can participate in further chemical reactions. The compound’s non-nucleophilic nature ensures that it does not interfere with the reaction substrates .
Comparison with Similar Compounds
Comparison with Similar Bis(trimethylsilyl)amide Compounds
Lithium Bis(trimethylsilyl)amide (LiHMDS)
Key Properties :
- CAS Number : 4039-32-1
- Molecular Weight : 167.33 g/mol
- Physical State : Colorless crystalline solid (melting point: 70–72°C) .
- Basicity : Slightly stronger base than NaHMDS (pKa ~25.8 in THF) due to lithium's smaller ionic radius, enhancing its ability to stabilize deprotonated intermediates .
Limitations :
- Higher sensitivity to moisture and air compared to NaHMDS, requiring stringent anhydrous conditions .
Potassium Bis(trimethylsilyl)amide (KHMDS)
Key Properties :
- CAS Number : 40949-94-8
- Molecular Weight : 199.48 g/mol
- Physical State : White crystalline solid .
- Basicity : Weaker base than both LiHMDS and NaHMDS (pKa ~27.5 in THF) due to potassium's larger ionic radius and reduced charge density .
Advantages :
- Superior solubility in polar aprotic solvents like dimethylformamide (DMF), broadening its applicability in diverse reaction media .
Comparative Analysis of Reactivity and Selectivity
Reaction Performance in Deprotonation
By-product Suppression
- In the synthesis of n-butyl 4-chlorophenyl sulfide, NaHMDS reduced phenol by-product formation by 30% compared to sodium tert-butoxide, enabling higher reaction temperatures (80°C) and shorter times .
Solvent Compatibility
- NaHMDS : Best performance in THF; poor solubility in hydrocarbons like hexane .
- LiHMDS : Compatible with THF, 2-methyl-THF, and toluene, but precipitates in hexane .
- KHMDS : Versatile in polar solvents (e.g., DMF) and hydrocarbons .
Structural Insights
- NaHMDS forms mixed aggregates with sodium halides, which influence its reactivity in the presence of donor ligands like η²-N,N-donors . In contrast, LiHMDS and KHMDS exhibit simpler coordination modes due to their smaller and larger ionic radii, respectively .
Q & A
Basic Questions
Q. What are the primary applications of NaHMDS in organic synthesis?
NaHMDS is widely used as a non-nucleophilic strong base for deprotonating weakly acidic substrates. Key applications include:
- Enolization of carbonyl compounds (e.g., ketones, esters) to generate enolates for aldol or alkylation reactions .
- Wittig reagent preparation via deprotonation of phosphonium salts .
- Aminomethylation reactions , where it acts as a nitrogen source for synthesizing primary amines from alkyl halides .
- Carbene generation from dihalomethanes (e.g., CH₂X₂), enabling cyclopropanation of alkenes .
Methodological Insight : Optimize reaction efficiency by using anhydrous solvents (e.g., THF, toluene) and inert atmospheres (N₂/Ar) to prevent decomposition .
Q. Why is NaHMDS preferred over other bases in deprotonation reactions?
NaHMDS offers:
- High Basicity (pKa ~26–30 in THF/DMSO) for deprotonating sterically hindered or weakly acidic C–H bonds .
- Low Nucleophilicity due to bulky trimethylsilyl groups, minimizing side reactions .
- Solubility in non-polar solvents (e.g., THF, hexane), enabling homogeneous reaction conditions .
Methodological Insight : Compare with LiHMDS or KHMDS for counterion-dependent reactivity; Na⁺ often provides intermediate solubility and reactivity .
Q. What safety precautions are necessary when handling NaHMDS?
NaHMDS is flammable , corrosive , and reacts violently with water. Key precautions include:
- Use dry, inert conditions (glovebox/Schlenk line) .
- Wear chemical-resistant gloves , goggles, and lab coats .
- Store in airtight containers under inert gas, away from moisture and heat .
Advanced Research Questions
Q. How does solvent choice influence the stereoselectivity of enolization reactions using NaHMDS?
Solvent polarity and coordination ability significantly affect enolate geometry. For example:
- THF enhances chelation control , favoring Z-enolates due to Na⁺ coordination to the carbonyl oxygen .
- Non-coordinating solvents (e.g., toluene) promote non-chelated transition states , leading to E-enolates .
Table 1 : Solvent Effects on Enolate Stereoselectivity
Solvent | Coordination Ability | Predominant Enolate | Reference |
---|---|---|---|
THF | High | Z-enolate | |
Toluene | Low | E-enolate |
Methodological Insight : Use DFT calculations to model solvent-dependent transition states and validate with NMR or X-ray crystallography .
Q. What factors contribute to contradictory results in literature regarding NaHMDS-mediated reactions?
Discrepancies often arise from:
- Moisture contamination : Traces of water degrade NaHMDS, altering reaction outcomes .
- Counterion effects : Na⁺ vs. Li⁺/K⁺ influences solubility and transition-state stabilization .
- Substrate steric effects : Bulky substrates may limit deprotonation efficiency, requiring higher temperatures or excess base .
Methodological Insight : Reproduce controversial studies under rigorously controlled conditions (e.g., Karl Fischer titration for solvent dryness) and compare with alternative bases (LiHMDS/KHMDS) .
Q. How does NaHMDS compare to other HMDS salts in specific reaction conditions?
Table 2 : Comparison of HMDS Salts
Property | NaHMDS | LiHMDS | KHMDS |
---|---|---|---|
Basicity (pKa) | ~26 (THF) | ~25 (THF) | ~27 (THF) |
Solubility | Moderate in THF | High in THF | Low in THF |
Nucleophilicity | Very low | Low | Moderate |
Methodological Insight : Screen HMDS salts for substrate-specific optimization. For example, KHMDS may outperform NaHMDS in polar aprotic solvents due to enhanced ion pairing .
Q. What methodologies are used to analyze the reactivity and stability of NaHMDS in different solvents?
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR spectroscopy to assess deprotonation rates .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under varying solvent conditions .
- X-ray Diffraction : Characterize NaHMDS-solvent adducts to elucidate coordination effects .
Methodological Insight : Pair experimental data with computational models (e.g., DFT) to predict solvent-dependent degradation pathways .
Properties
Molecular Formula |
C6H19NNaSi2 |
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Molecular Weight |
184.38 g/mol |
InChI |
InChI=1S/C6H19NSi2.Na/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3; |
InChI Key |
QKNDAUTYSODFJV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C.[Na] |
Origin of Product |
United States |
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